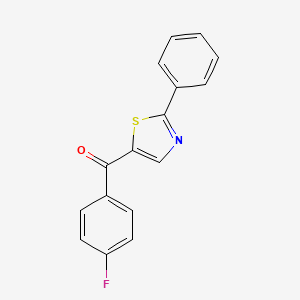

(4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone

Description

Properties

IUPAC Name |

(4-fluorophenyl)-(2-phenyl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNOS/c17-13-8-6-11(7-9-13)15(19)14-10-18-16(20-14)12-4-2-1-3-5-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLDCDBPECMPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone typically involves the reaction of 4-fluoroacetophenone with 2-phenyl-1,3-thiazole-5-carbaldehyde under acidic or basic conditions. The reaction may proceed through a condensation mechanism, forming the methanone linkage between the two aromatic systems. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of (4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution can occur on the phenyl or fluorophenyl rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

(4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the fluorophenyl group may facilitate binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Thiazole Ring

The thiazole ring’s substitution pattern significantly influences physicochemical and biological properties:

- 2-Phenyl vs. 2-(4-Toluidino): Replacing the 2-phenyl group with 2-(4-toluidino) (as in F091-1170, ) introduces a methyl group and aniline nitrogen, enhancing hydrogen-bonding capacity and steric bulk. This modification may improve target selectivity but reduce solubility due to increased hydrophobicity.

Functional Group Variations

- Acetamide Derivatives: Compounds like 9b (N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide, ) replace the methanone with an acetamide group.

- Oxime Derivatives: 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime (CAS 338414-43-0, ) adds an oxime moiety, which may enhance chelation properties or redox activity compared to the methanone core.

Electronic Effects of Aryl Groups

- 4-Fluorophenyl vs. 4-Nitrophenyl : Nitro groups (e.g., in M6 derivatives, ) are stronger electron-withdrawing groups than fluorine, increasing global electrophilicity (ω+ = 4.32 eV for M6 vs. ~3.5 eV for fluorophenyl analogs). This enhances reactivity in electrophilic interactions but may reduce metabolic stability.

Physicochemical Properties

*Estimated based on analogs.

Docking and Target Interactions

- Kinase Inhibition: The 4-fluorophenyl group in the target compound may engage in hydrophobic interactions with ATP-binding pockets, as seen in CdK5 inhibitors (e.g., {4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone, ).

- Anti-inflammatory Potential: Fluorophenyl-thiazole derivatives exhibit COX-2 binding in silico, with docking scores comparable to celecoxib (ΔG = −8.2 kcal/mol vs. −9.0 kcal/mol for celecoxib) .

SAR Trends

- Electron-Withdrawing Groups : Fluorine and nitro groups enhance electrophilicity, improving binding to electron-rich enzymatic sites but increasing susceptibility to nucleophilic degradation.

- Hydrogen-Bond Donors: Amino substituents (e.g., in CID55427, ) improve solubility and target engagement but may reduce blood-brain barrier penetration.

Biological Activity

The compound (4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone is a derivative of thiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of (4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone can be represented as follows:

This compound features a thiazole ring, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. Specifically, compounds similar to (4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone have shown activity against various bacterial strains, including Staphylococcus aureus .

Case Study: Antimicrobial Efficacy

A study conducted on bis(thiazol-5-yl)phenylmethane derivatives revealed that certain thiazole-containing compounds exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) values against S. aureus were determined to be in the range of 10–50 µg/mL, indicating promising potential for further development as antimicrobial agents .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance cytotoxicity against cancer cell lines.

Data Table: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A-431 | 1.98 | Bcl-2 inhibition |

| Compound B | Jurkat | 1.61 | Apoptosis induction |

| (4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone | MCF7 | TBD | TBD |

Note: TBD indicates that specific data for this compound is still being evaluated in ongoing studies.

In a recent evaluation, compounds with similar structures demonstrated IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, suggesting that they may be effective alternatives in cancer treatment .

Anticonvulsant Activity

Thiazoles have also been investigated for their anticonvulsant properties. Research has indicated that certain thiazole derivatives can significantly reduce seizure activity in animal models.

Case Study: Anticonvulsant Testing

In a study assessing the anticonvulsant activity of various thiazole derivatives, one compound demonstrated complete protection against seizures induced by pentylenetetrazol (PTZ), showcasing the potential for developing new anticonvulsants based on thiazole chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.